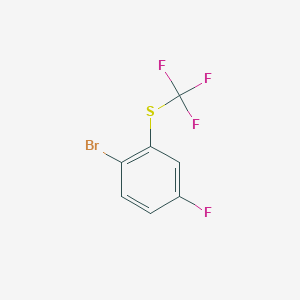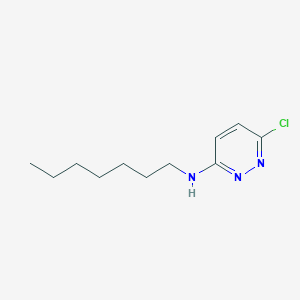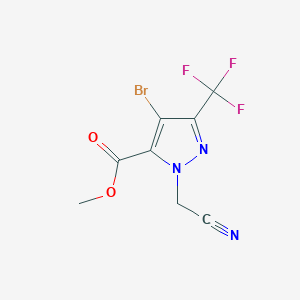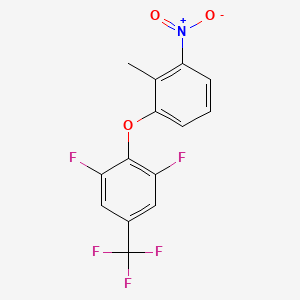
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile is a heterocyclic organic compound that features a naphthalene ring fused to an imidazole ring with an acetonitrile group attached
Méthodes De Préparation
The synthesis of 2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Analyse Des Réactions Chimiques
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Applications De Recherche Scientifique
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the naphthalene ring can intercalate with DNA, affecting gene expression . These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile can be compared with other similar compounds, such as:
2-Naphthalenethiol: This compound features a thiol group instead of an imidazole ring and is used in different applications, such as photonic devices.
1H-Indazole derivatives: These compounds share the imidazole ring but differ in the attached aromatic systems and are known for their medicinal properties.
Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE): This compound is used as a fragrance ingredient and has a different structural framework compared to this compound.
Propriétés
Formule moléculaire |
C15H11N3 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
2-(2-naphthalen-2-yl-1H-imidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-8-7-14-10-17-15(18-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7H2,(H,17,18) |
Clé InChI |
RRHDZPPPPWJSEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(N3)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)




![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)





